6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid
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Overview
Description
6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic ring system with nitrogen atoms at positions 1 and 2, and a carboxylic acid group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction leads to the formation of the imidazo[1,2-a]pyrimidine core structure. The reaction conditions typically involve heating the reactants in the presence of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
- 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Uniqueness
6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group at position 2. This structural arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-9-8-10-6(7(12)13)4-11(8)3-5/h2-4H,1H3,(H,12,13) |
InChI Key |
BOHVWGFJSJFGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2N=C1)C(=O)O |
Origin of Product |
United States |
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